3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound with a molecular formula of C16H24N2O2 and a molecular weight of 276.38 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester involves several steps. One common method includes the reaction of piperidine derivatives with ethylamine and benzyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses. Detailed studies on its molecular targets and pathways are essential to understand its pharmacological effects and potential therapeutic applications .
Comparison with Similar Compounds
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester can be compared with other piperidine derivatives, such as:
Piperidine-1-carboxylic acid benzyl ester: Lacks the ethylaminomethyl group, resulting in different chemical and biological properties.
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and pharmacological activity.
N-Benzylpiperidine: A simpler structure without the carboxylic acid ester group, affecting its chemical behavior and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-(ethylaminomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17-11-15-9-6-10-18(12-15)16(19)20-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCLJQYVJFUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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